8-Hydroxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
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Overview
Description
8-Hydroxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the indenoquinoline family, which is characterized by a fused ring system that includes both indene and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to introduce the hydroxyl and methylamino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the quinoline ring or other functional groups.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
8-Hydroxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methylamino groups play crucial roles in binding to these targets, influencing various biochemical pathways. The compound’s unique structure allows it to modulate specific molecular functions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 8,10-Dichloroindeno(1,2-b)quinolin-11-one
- 8-Hydroxyindeno(1,2-b)quinolin-11-one
Uniqueness
Compared to similar compounds, 8-Hydroxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one stands out due to the presence of both hydroxyl and methylamino groups
Properties
CAS No. |
93663-40-2 |
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Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
8-hydroxy-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H12N2O2/c1-18-15-12-8-9(20)6-7-13(12)19-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8,20H,1H3,(H,18,19) |
InChI Key |
MZYNLNGBPKSYFD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC3=C1C=C(C=C3)O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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